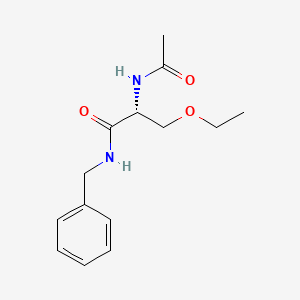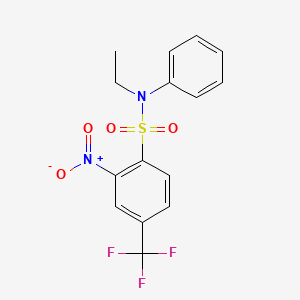
4-(Chloromethyl)-1,2-dihydropyridin-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Chloromethyl)-1,2-dihydropyridin-2-ol is a chemical compound that belongs to the class of heterocyclic organic compounds It features a pyridine ring with a hydroxyl group at the 2-position and a chloromethyl group at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-1,2-dihydropyridin-2-ol typically involves the chloromethylation of 1,2-dihydropyridin-2-ol. One common method is the reaction of 1,2-dihydropyridin-2-ol with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl2) or iron(III) chloride (FeCl3). The reaction is carried out under acidic conditions to facilitate the formation of the chloromethyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Chloromethyl)-1,2-dihydropyridin-2-ol undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols to form corresponding derivatives.
Oxidation Reactions: The hydroxyl group at the 2-position can be oxidized to form a carbonyl group, leading to the formation of 4-(Chloromethyl)pyridin-2-one.
Reduction Reactions: The compound can undergo reduction reactions to form 4-(Chloromethyl)-1,2,3,6-tetrahydropyridin-2-ol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used for oxidation.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed for reduction reactions.
Major Products Formed
Substitution Reactions: Formation of various substituted pyridin-2-ol derivatives.
Oxidation Reactions: Formation of 4-(Chloromethyl)pyridin-2-one.
Reduction Reactions: Formation of 4-(Chloromethyl)-1,2,3,6-tetrahydropyridin-2-ol.
Applications De Recherche Scientifique
4-(Chloromethyl)-1,2-dihydropyridin-2-ol has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including antimicrobial and anti-inflammatory activities.
Materials Science: It is used in the development of novel materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 4-(Chloromethyl)-1,2-dihydropyridin-2-ol involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biomolecules, leading to potential biological effects. The hydroxyl group at the 2-position can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Chloromethyl)pyridine: Lacks the hydroxyl group at the 2-position, making it less reactive in certain chemical reactions.
4-(Bromomethyl)-1,2-dihydropyridin-2-ol: Similar structure but with a bromomethyl group instead of a chloromethyl group, leading to different reactivity and applications.
4-(Chloromethyl)-1,2,3,6-tetrahydropyridin-2-ol:
Uniqueness
4-(Chloromethyl)-1,2-dihydropyridin-2-ol is unique due to the presence of both the chloromethyl and hydroxyl groups, which confer distinct reactivity and versatility in chemical synthesis and potential biological activities .
Propriétés
Numéro CAS |
918299-65-7 |
|---|---|
Formule moléculaire |
C6H8ClNO |
Poids moléculaire |
145.59 g/mol |
Nom IUPAC |
4-(chloromethyl)-1,2-dihydropyridin-2-ol |
InChI |
InChI=1S/C6H8ClNO/c7-4-5-1-2-8-6(9)3-5/h1-3,6,8-9H,4H2 |
Clé InChI |
JOXRDOBEHOCHEN-UHFFFAOYSA-N |
SMILES canonique |
C1=CNC(C=C1CCl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Pyrrolidine, 1-[1-(phenylethynyl)cyclohexyl]-](/img/structure/B14182683.png)

![4-[7-(Benzoyloxy)-4-methyl-2-oxo-2H-1-benzopyran-3-yl]-1,3-phenylene dibenzoate](/img/structure/B14182709.png)



![Benzyl 4-[(pyridin-4-yl)methyl]piperazine-1-carboxylate](/img/structure/B14182739.png)



![N-[2-(4-Aminophenyl)ethyl]-N-methyloxan-4-amine](/img/structure/B14182774.png)
![(6-Chloro-1H-indol-3-yl)[4-(3-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B14182777.png)

